![molecular formula C9H9N5 B12938266 3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile is a chemical compound that features a unique fused heterocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile typically involves multi-step reactions starting from pyrrole derivatives. One common method includes the formation of a bromohydrazone intermediate, followed by cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core . The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its kinase inhibition properties.
Industry: Utilized in the development of antiviral drugs, including those targeting RNA viruses
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile involves the inhibition of specific kinases and enzymes. It binds to the active site of these proteins, preventing their normal function and thereby disrupting cellular processes that are critical for the survival and proliferation of cancer cells . This compound also interferes with viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar fused heterocyclic structure.
BMS-754807: An insulin-like growth factor receptor inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core
Uniqueness
3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit a broad range of kinases and viral enzymes makes it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H9N5 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
3-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
InChI |
InChI=1S/C9H9N5/c10-3-1-8(11)7-2-4-14-9(7)5-12-6-13-14/h2,4-6,8H,1,11H2 |
Clave InChI |
JNOVECLVSGFCGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1C(CC#N)N)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


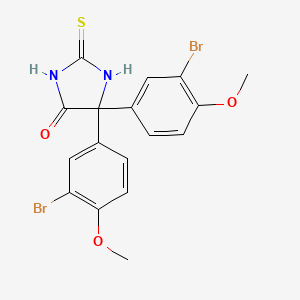
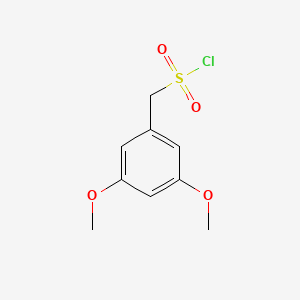
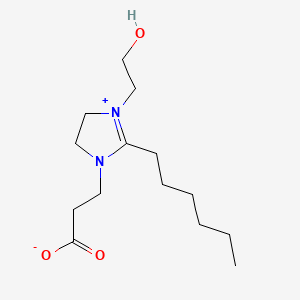

![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)

![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
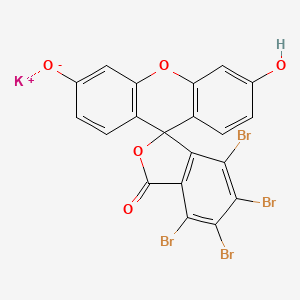

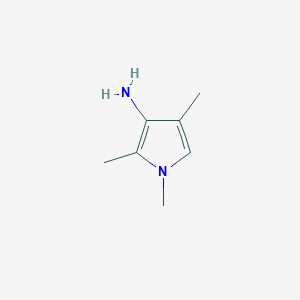
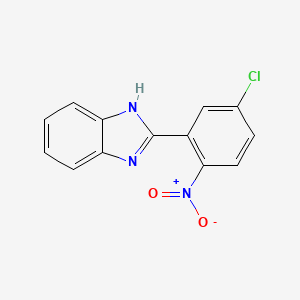
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
